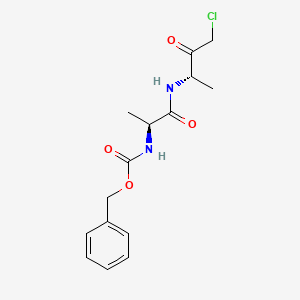

Benzyloxycarbonylalanyl-alanine chloromethyl ketone

Description

Benzyloxycarbonylalanyl-alanine chloromethyl ketone is a synthetic organic compound with the molecular formula C15H19ClN2O4 and a molecular weight of 326.775 g/mol . It is commonly used in biochemical research and has applications in various scientific fields.

Structure

3D Structure

Properties

CAS No. |

51166-66-6 |

|---|---|

Molecular Formula |

C15H19ClN2O4 |

Molecular Weight |

326.77 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-4-chloro-3-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamate |

InChI |

InChI=1S/C15H19ClN2O4/c1-10(13(19)8-16)17-14(20)11(2)18-15(21)22-9-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,17,20)(H,18,21)/t10-,11-/m0/s1 |

InChI Key |

VRFYYHMAJJSYOD-QWRGUYRKSA-N |

Isomeric SMILES |

C[C@@H](C(=O)CCl)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C(=O)CCl)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Benzyloxycarbonylalanyl-alanine

A robust industrially applicable method for preparing benzyloxycarbonylalanyl-alanine involves peptide coupling of benzyloxycarbonyl-L-alanine (Cbz-L-Ala) with alanine methyl ester hydrochloride, followed by saponification to yield the dipeptide acid.

- Dissolve alanine methyl ester hydrochloride in methylene dichloride.

- Add an organic base (e.g., methylamine, sodium ethylate, butyllithium, or lithium diisopropylamide) in 1.0 to 1.3 equivalents relative to alanine methyl ester hydrochloride.

- Add benzyloxycarbonyl-L-alanine (0.8 to 1.2 equivalents).

- Cool the reaction mixture in an ice bath.

- Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in methylene dichloride (1.0 to 1.2 equivalents relative to Cbz-L-Ala).

- Stir the mixture overnight (12–16 hours) at low temperature to allow peptide bond formation.

- Filter off the precipitated dicyclohexylurea (DCU).

- Remove methylene dichloride by rotary evaporation.

- Wash the residue sequentially with sodium bicarbonate solution, dilute hydrochloric acid, and saturated brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to obtain a white solid.

- Recrystallize to purify benzyloxycarbonylalanyl-alanine methyl ester.

- Dissolve the methyl ester in an alcohol solvent.

- Add aqueous sodium hydroxide (1.0 to 1.2 equivalents relative to the ester).

- Stir until saponification is complete.

- Concentrate the reaction mixture.

- Extract with ethyl acetate, acidify to precipitate the dipeptide acid.

- Filter, wash with ether, and dry to obtain benzyloxycarbonylalanyl-alanine with purity around 98.1% and yield approximately 85%.

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Peptide coupling | Cbz-L-Ala, Ala-OMe·HCl, DCC, organic base, DCM, 0°C, overnight | ~85 | ~98 | Requires careful temperature control |

| Saponification | NaOH, alcohol solvent, room temperature | Quantitative | High | Complete hydrolysis of methyl ester |

Introduction of the Chloromethyl Ketone Group

The chloromethyl ketone functionality is introduced by converting the terminal carboxyl group of the peptide into a chloromethyl ketone via diazomethyl ketone intermediates.

- Activation of the peptide acid as a mixed anhydride or acid chloride.

- Reaction with diazomethane to form the diazomethyl ketone intermediate.

- Conversion of the diazomethyl ketone to the chloromethyl ketone by treatment with hydrochloric acid or other chlorinating agents.

- Protection group manipulations as necessary to maintain peptide integrity.

For example, in the synthesis of lysine chloromethyl ketone derivatives, the acid chloride of the protected peptide is reacted with diazomethane at low temperature (-10°C), followed by treatment with ethanolic HCl to yield the chloromethyl ketone.

This method is adaptable to benzyloxycarbonylalanyl-alanine derivatives, ensuring the chloromethyl ketone group is stable under acidic deprotection conditions and suitable for further biochemical applications.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acid chloride formation | Peptide acid, thionyl chloride or oxalyl chloride, low temperature | Moderate | May cause side reactions (e.g., oxazolone formation) |

| Diazomethane reaction | Diazomethane in ether, 0 to -10°C | High | Forms diazomethyl ketone intermediate |

| Conversion to chloromethyl ketone | Ethanolic HCl, 0°C to room temperature | High | Stable chloromethyl ketone product |

- The final product is typically characterized by melting point, NMR spectroscopy (notably shifts in benzyl methylene protons), and chromatographic purity.

- Stability studies indicate the chloromethyl ketone group is stable under hot trifluoroacetic acid conditions, facilitating peptide deprotection steps without degradation.

- Purity levels of 98% or higher are achievable with recrystallization and careful control of reaction conditions.

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Purity (%) | Remarks |

|---|---|---|---|---|

| Peptide coupling (Cbz-Ala + Ala-OMe) | DCC, organic base, DCM, 0°C, overnight | ~85 | ~98 | Industrially scalable, high purity |

| Saponification | NaOH, alcohol solvent, room temperature | Quantitative | High | Efficient conversion to acid form |

| Diazomethyl ketone formation | Diazomethane, ether, 0 to -10°C | High | - | Intermediate step for chloromethyl ketone |

| Chloromethyl ketone formation | Ethanolic HCl, 0°C to RT | High | - | Final functional group installation |

Chemical Reactions Analysis

Types of Reactions

Benzyloxycarbonylalanyl-alanine chloromethyl ketone undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Chloromethylation: Chloromethyl methyl ether or chlorotrimethylsilane in the presence of a metallic chloride catalyst (e.g., FeCl3, ZnCl2, or SnCl4).

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

Protease Inhibition

Benzyloxycarbonylalanyl-alanine chloromethyl ketone has been extensively studied for its ability to inhibit serine proteases such as proteinase K. This property is leveraged in various biochemical assays and therapeutic applications.

- Case Study : A study demonstrated that this compound irreversibly inhibits proteinase K by forming stable complexes with the enzyme's active site residues, thus preventing substrate hydrolysis .

Peptide Synthesis

The benzyloxycarbonyl group allows for selective protection of amino acids during peptide synthesis. This application is critical in developing peptides with specific biological activities.

- Synthesis Pathway : The synthesis typically involves protecting the amino group of alanine with benzyloxycarbonyl before introducing the chloromethyl ketone functionality through acylation reactions.

Biochemical Research

In biochemical research, this compound serves as a tool for studying enzyme mechanisms and interactions. Its ability to form covalent bonds provides insights into the structure-activity relationship of protease inhibitors.

Mechanism of Action

The compound exerts its effects by inhibiting serine proteases through covalent modification of the active site. The chloromethyl ketone group reacts with the serine residue in the enzyme’s active site, leading to irreversible inhibition . This mechanism is crucial for studying enzyme function and developing inhibitors for therapeutic use .

Comparison with Similar Compounds

Similar Compounds

- Nα-tosyl-L-lysine chloromethyl ketone hydrochloride (TLCK) .

- Nα-p-tosyl-L-phenylalanine chloromethyl ketone (TPCK) .

Uniqueness

Benzyloxycarbonylalanyl-alanine chloromethyl ketone is unique due to its specific structure, which allows it to target particular enzymes with high specificity. This makes it a valuable tool in biochemical research and drug development .

Biological Activity

Benzyloxycarbonylalanyl-alanine chloromethyl ketone (Z-Ala-Ala-CK) is a synthetic compound that exhibits significant biological activity, particularly as a protease inhibitor. This article explores its biological mechanisms, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

Z-Ala-Ala-CK is a peptide derivative characterized by its benzyloxycarbonyl (Z) protecting group attached to an alanine-alanine sequence, followed by a chloromethyl ketone moiety. This structure allows it to act as a covalent inhibitor of serine and cysteine proteases, which play crucial roles in numerous biological processes.

Z-Ala-Ala-CK functions primarily through the irreversible inhibition of proteases. The chloromethyl ketone group reacts with the active site serine or cysteine residues of these enzymes, forming stable covalent bonds that prevent substrate access and enzyme activity. This mechanism is critical for its potential therapeutic applications in conditions where protease activity must be regulated.

Inhibition of Proteases

Z-Ala-Ala-CK has been shown to effectively inhibit various serine and cysteine proteases. Studies indicate that it can block the activity of enzymes such as trypsin, chymotrypsin, and caspases, which are involved in apoptosis and inflammation .

Table 1: Inhibition Potency of Z-Ala-Ala-CK on Various Proteases

1. Apoptosis Induction in Cancer Cells

In a study involving human cancer cell lines, Z-Ala-Ala-CK demonstrated significant apoptotic effects by inhibiting caspase activity. Treatment with Z-Ala-Ala-CK led to reduced cell viability and increased markers of apoptosis, indicating its potential as an anticancer agent .

2. Liver Injury Protection

Research has shown that Z-Ala-Ala-CK can protect against liver injury induced by CD95 activation in murine models. Mice pretreated with the compound exhibited a dose-dependent reduction in liver damage, highlighting its therapeutic potential in preventing apoptosis-related organ damage .

Q & A

What are the critical considerations in synthesizing and purifying benzyloxycarbonylalanyl-alanine chloromethyl ketone for protease inhibition studies?

Methodological Answer:

Synthesis typically involves coupling a benzyloxycarbonyl (Cbz)-protected alanine residue to an alanine chloromethyl ketone group. Key steps include:

- Protection of amino groups : Use carbobenzoxy chloride (Cbz-Cl) to protect the N-terminus, preventing unwanted side reactions during peptide bond formation .

- Chloromethyl ketone incorporation : React the protected peptide with chloroacetyl chloride under controlled pH to form the chloromethyl ketone moiety, which confers irreversible inhibition properties .

- Purification : Employ reverse-phase HPLC or flash chromatography to isolate the compound, followed by TLC (≥96% purity) for validation .

How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- TLC/HPLC : Assess purity using TLC (silica gel plates) or HPLC with UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF to verify the absence of byproducts .

- NMR Spectroscopy : Use H and C NMR to confirm the presence of the benzyloxycarbonyl group and chloromethyl ketone functionality .

- Functional Validation : Test inhibitory activity against target proteases (e.g., elastase) using kinetic assays to ensure bioactivity correlates with structural purity .

What advanced kinetic approaches are used to characterize the irreversible inhibition mechanism of this compound?

Methodological Answer:

- Time-Dependent Inactivation : Pre-incubate the inhibitor with the enzyme and measure residual activity over time. Plot vs. inhibitor concentration to determine (inhibition constant) and (inactivation rate) .

- Competitive Substrate Protection : Co-incubate the enzyme with a substrate and inhibitor. If substrate presence reduces inactivation, it suggests active-site-directed inhibition .

- Mass Spectrometry of Modified Enzymes : Identify covalent adducts between the inhibitor’s chloromethyl group and the enzyme’s active-site residues (e.g., histidine or serine) .

How can researchers resolve contradictions in reported inhibitory effects of this compound across different enzyme systems?

Methodological Answer:

- Enzyme Source Variability : Compare inhibition profiles using enzymes from different species or tissues, as structural differences in active sites may alter inhibitor efficacy .

- Assay Condition Optimization : Standardize buffer pH, ionic strength, and temperature, as these factors influence inhibitor-enzyme interactions .

- Cross-Validation with Alternative Inhibitors : Use TPCK or TLCK (known serine protease inhibitors) as controls to distinguish non-specific effects .

What strategies optimize the use of this compound in high-temperature enzyme studies?

Methodological Answer:

- Thermal Stability Assessment : Pre-incubate the inhibitor at elevated temperatures (e.g., 37°C–50°C) and quantify residual activity via fluorogenic substrate assays .

- Co-Solvent Compatibility : Test compatibility with DMSO or glycerol, which may stabilize the inhibitor-enzyme complex under thermal stress .

- pH-Dependent Inactivation : Adjust buffer systems (e.g., ammonium bicarbonate) to maintain inhibitor efficacy in high-temperature proteolysis experiments .

How can researchers determine the specificity of this compound for target proteases in complex biological mixtures?

Methodological Answer:

- Proteome-Wide Profiling : Use activity-based protein profiling (ABPP) with a biotinylated inhibitor derivative to pull down and identify bound enzymes via LC-MS/MS .

- Inhibitor Titration in Crude Lysates : Titrate the inhibitor into cell lysates and monitor activity loss of candidate proteases using fluorogenic substrates (e.g., Z-Phe-Arg-AMC for cathepsin B) .

- Structural Modeling : Perform molecular docking studies to predict binding affinity to off-target proteases and validate experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.